An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
An In-depth Technical Guide to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0), a molecule of significant interest in medicinal chemistry and organic synthesis. By dissecting its structural components—the pyridine N-oxide moiety and the ethyl acrylate chain—we can infer its reactivity, potential biological activities, and promising applications in drug discovery and materials science. This document serves as a foundational resource for researchers looking to explore the unique properties of this compound.
Molecular Structure and Physicochemical Properties
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a heterocyclic compound featuring a pyridine N-oxide ring substituted at the 2-position with an ethyl acrylate group. This unique combination of a highly polar, aromatic N-oxide and a reactive α,β-unsaturated ester dictates its chemical behavior and potential utility.
Structural Features
The core of the molecule is the pyridine N-oxide ring. The N-oxide functional group significantly alters the electronic properties of the parent pyridine ring. It acts as a strong π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom.[1] This dual nature makes the ring susceptible to both electrophilic and nucleophilic attack.[1][2][3] The ethyl acrylate moiety is a well-known Michael acceptor, prone to conjugate addition reactions, and a reactive monomer in polymerization processes.[4][5][6]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 259729-55-0 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.2 g/mol | [4] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point (Predicted) | 400.1 ± 20.0 °C | [4] |
| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [4] |
| Appearance | Light Yellow Solid | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis and Manufacturing
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned:
-
Formation of the C=C bond from a pyridine N-oxide precursor: This approach would involve reacting a suitable 2-substituted pyridine N-oxide with a two-carbon unit that can form the acrylate.
-
N-oxidation of a pre-formed pyridinyl acrylate: This strategy would involve synthesizing Ethyl 3-(2-pyridinyl)acrylate first, followed by oxidation of the pyridine nitrogen.
Diagram: Proposed Synthetic Strategies
Caption: Plausible synthetic routes to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide.
Detailed Experimental Protocols (Hypothetical)
Protocol 2.2.1: Synthesis via Knoevenagel Condensation (Strategy 1)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[7]
-
Reactant Preparation: To a solution of pyridine-2-carboxaldehyde N-oxide in a suitable solvent (e.g., ethanol), add ethyl acetate and a catalytic amount of a weak base such as piperidine or pyridine.[8]
-
Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.
Protocol 2.2.2: Synthesis via Heck Reaction (Strategy 1)
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10][11]
-
Reactant Preparation: In a reaction vessel, combine 2-halopyridine N-oxide (e.g., 2-bromopyridine N-oxide), ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in an appropriate solvent (e.g., DMF or acetonitrile).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time. Reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.
Protocol 2.2.3: N-Oxidation (Strategy 2)
Pyridine N-oxides are commonly synthesized by the oxidation of the corresponding pyridine.[12][13][14][15]
-
Reactant Preparation: Dissolve Ethyl 3-(2-pyridinyl)acrylate in a suitable solvent such as dichloromethane or acetic acid.
-
Reaction: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at a controlled temperature (typically 0-25 °C).[13][16] The reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess oxidizing agent is quenched. The mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) and the organic layer is separated, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Chemical Reactivity and Mechanism of Action
The reactivity of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is governed by the interplay between the pyridine N-oxide ring and the ethyl acrylate side chain.
Reactivity of the Pyridine N-Oxide Moiety
The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions.[2][3] This allows for further functionalization of the aromatic core. The N-oxide can also be deoxygenated using reducing agents like PCl₃ or (MeO)₃P to yield the corresponding pyridine derivative.[17]
Reactivity of the Ethyl Acrylate Moiety
The α,β-unsaturated ester is a classic Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles.[6] It can also participate in cycloaddition reactions, such as the Diels-Alder reaction where it acts as a dienophile.[6] Furthermore, the double bond can be reduced, and the ester can be hydrolyzed or transesterified.
Diagram: Key Reaction Pathways
Caption: Potential chemical transformations of the title compound.
Potential Applications in Research and Drug Development
The unique structural features of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide suggest a range of potential applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Pharmacology
Heterocyclic N-oxides are a class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[18][19][20] The N-oxide moiety can act as a bioisostere for other functional groups and can be crucial for drug-receptor interactions.[20] Furthermore, many N-oxides are known to be prodrugs, which are reduced in vivo to the active parent heterocycle, a property that can be exploited for targeted drug delivery, especially in hypoxic environments characteristic of solid tumors.[21]
The acrylate moiety is also found in a number of pharmacologically active compounds and can be used to covalently link therapeutic agents to create novel drug delivery systems.[22][23] The combination of these two pharmacophores in one molecule makes Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide a promising scaffold for the development of new therapeutic agents.
Materials Science
Ethyl acrylate is a versatile monomer used in the production of a wide range of polymers with applications in coatings, adhesives, and textiles.[4][5][6] The presence of the polar pyridine N-oxide group could impart unique properties to polymers derived from this monomer, such as altered solubility, adhesion, and thermal stability.
Analytical Characterization
A comprehensive characterization of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide would involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the stereochemistry of the double bond.[24]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, such as the C=O of the ester, the C=C of the acrylate, and the N-O stretching of the N-oxide.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption characteristics of the compound.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of the compound.
Safety and Handling
While specific toxicity data for Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is not available, it is prudent to handle this compound with care, considering the known hazards of its constituent parts.
-
Ethyl Acrylate: This compound is known to be flammable and a potential carcinogen. It can cause irritation to the skin, eyes, and respiratory system.[25][26]
-
Pyridine N-Oxides: These compounds can be hygroscopic and should be stored in a dry environment.[14][27][28] Some pyridine derivatives are toxic.[26][29]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.[29]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[29]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[28]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[28]
Conclusion
Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide is a molecule with significant untapped potential. Its hybrid structure, combining the versatile reactivity of a pyridine N-oxide with the Michael acceptor properties of an ethyl acrylate, makes it a valuable building block for organic synthesis and a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to begin exploring the rich chemistry and potential applications of this intriguing compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
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